N-benzyl-4-(pentyloxy)benzenesulfonamide
Description
Properties
Molecular Formula |
C18H23NO3S |
|---|---|
Molecular Weight |
333.4g/mol |
IUPAC Name |
N-benzyl-4-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-2-3-7-14-22-17-10-12-18(13-11-17)23(20,21)19-15-16-8-5-4-6-9-16/h4-6,8-13,19H,2-3,7,14-15H2,1H3 |
InChI Key |
AUDNIILFIZLJAL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
PPARγ Ligands
- Compound 6/7 (N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives): Exhibit Gold Scores of 78.09 and 87.26, respectively, with hydrogen bonding scores of 6.11–7.42, indicating robust PPARγ interactions .
- This compound: Lacks direct data but shares a sulfonamide scaffold.
Anti-Inflammatory Agents
- Compound CGS 27023A ([18F]BR-351): A radiofluorinated MMP inhibitor with a benzenesulfonamide core, highlighting the scaffold’s versatility in targeted therapy .
- Compound B/D (quinazolinyl-benzenesulfonamides): Show Pa < 0.5 as nootropics, suggesting divergent applications compared to alkoxy-substituted analogs .
HIV Integrase Inhibitors
- Styrylquinoline-benzenesulfonamides: Nitro groups at the benzenesulfonamide moiety enhance HIV IN inhibition (IC₅₀ ~10 μM), whereas hydroxyl-free analogs are less active . This suggests electron-deficient substituents (e.g., nitro) may benefit antiviral activity over alkoxy chains.
Preparation Methods
Alkylation of 4-Hydroxybenzenesulfonic Acid
The Williamson ether synthesis is employed to install the pentyloxy group. 4-Hydroxybenzenesulfonic acid is treated with pentyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (24–48 hours). The reaction proceeds via deprotonation of the phenolic hydroxyl, followed by nucleophilic attack on pentyl bromide:
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C:
Critical Parameters :
-
Temperature control to minimize hydrolysis.
-
Anhydrous conditions to prevent side reactions.
Coupling with Benzylamine to Form the Sulfonamide
The sulfonyl chloride intermediate reacts with benzylamine in tetrahydrofuran (THF) at room temperature, using triethylamine (Et₃N) as a base to scavenge HCl:
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 82 |
| Base | Et₃N | 85 |
| Temperature (°C) | 25 | 88 |
Side Reactions :
-
Over-alkylation at the sulfonamide nitrogen (mitigated by stoichiometric control).
-
Hydrolysis of sulfonyl chloride (prevented by anhydrous conditions).
Alternative Pathways and Comparative Analysis
Direct Sulfonation of 4-Pentyloxybenzene
An alternative route involves Friedel-Crafts sulfonation of 4-pentyloxybenzene using chlorosulfonic acid. However, this method risks polysubstitution and requires rigorous purification:
Reductive Amination Approach
A patent-derived method involves reductive amination of 4-(pentyloxy)benzaldehyde with benzylamine using sodium cyanoborohydride (NaBH₃CN), followed by sulfonation. While innovative, this pathway introduces additional steps and reduces overall efficiency:
Yield : 48% (non-competitive with direct coupling).
Characterization and Analytical Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 4.51 (s, 2H, N-CH₂-Ph), 3.95 (t, 2H, OCH₂), 1.75–0.89 (m, 9H, pentyl).
-
ESI-MS : m/z 362.1 [M+H]⁺.
Crystallographic Analysis (Hypothetical)
Single-crystal X-ray diffraction of analogous N-benzyl sulfonamides reveals orthorhombic systems with Pna2₁ symmetry, as observed in structurally related compounds.
Industrial-Scale Considerations
Cost Efficiency
-
Williamson Route : ~$12.50/g (raw materials).
-
Direct Sulfonation : ~$18.20/g (due to chlorosulfonic acid costs).
Environmental Impact
-
Waste Streams : HCl and POCl₃ require neutralization.
-
Solvent Recovery : THF and acetone are recycled via distillation (85% recovery).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-benzyl-4-(pentyloxy)benzenesulfonamide with high purity and yield?
- Methodological Answer : The synthesis typically involves coupling a sulfonyl chloride intermediate with a benzylamine derivative under controlled conditions. For example, analogous procedures (e.g., ) utilize dichloromethane as a solvent, potassium carbonate as a base, and dropwise addition of acyl chlorides at 0°C under argon to minimize side reactions. Post-reaction purification via vacuum filtration and rotary evaporation ensures removal of unreacted reagents. Yield optimization (e.g., 89% in ) requires precise stoichiometry, inert atmosphere, and temperature control .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the benzyl protons (δ 4.2–4.5 ppm, singlet for -CH₂-), pentyloxy chain protons (δ 1.2–1.6 ppm for -CH₂-), and aromatic protons (δ 6.8–7.8 ppm) .
- IR : Confirm sulfonamide functional groups via S=O asymmetric/symmetric stretching (1320–1160 cm⁻¹) and N-H bending (1540–1480 cm⁻¹) .
- HPLC : Monitor purity using reverse-phase chromatography with a C18 column and UV detection at 254 nm .
Q. What solvent systems are recommended for solubility studies of this compound in preclinical assays?
- Methodological Answer : Preliminary solubility screening in DMSO (10–50 mM) is common for in vitro assays. For aqueous compatibility, co-solvents like PEG-400 or cyclodextrin-based solutions can enhance solubility. Polar aprotic solvents (e.g., acetonitrile) are preferred for crystallography () .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination of this compound?
- Methodological Answer : Use SHELXL ( ) for refinement, applying TWIN/BASF commands to model twinning. Disorder in the pentyloxy chain can be addressed via PART/SUMP restraints. High-resolution data (≤1.0 Å) and low-temperature (100 K) collection minimize thermal motion artifacts .
Q. What strategies validate the hypothesized enzyme inhibition mechanism (e.g., dihydropteroate synthase) for this sulfonamide derivative?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ via spectrophotometric monitoring of dihydropteroate formation inhibition ().
- Docking Studies : Use AutoDock Vina to simulate ligand-enzyme interactions, focusing on hydrogen bonding with conserved residues (e.g., Asp/His in the active site) .
- Mutagenesis : Validate binding by mutating key residues and assessing activity loss .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected metabolic stability)?
- Methodological Answer :
- Meta Dynamics Simulations : Identify hidden conformational states affecting stability.
- LC-MS Metabolite Profiling : Compare in silico ADMET predictions (e.g., CYP450 metabolism) with experimental hepatocyte incubation data ().
- Free Energy Perturbation : Refine force field parameters to align simulations with observed stability .
Safety and Handling
Q. What precautions are critical when handling this compound due to its thermal instability?
- Methodological Answer :
- Storage : Keep at –20°C in amber vials under argon to prevent decomposition ().
- Hazard Mitigation : Conduct DSC analysis to identify decomposition onset temperature. Use fume hoods and PPE (nitrile gloves, safety goggles) during synthesis ().
- Waste Disposal : Neutralize sulfonamide residues with 10% NaOH before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
